molecular formula C16H18N4O3 B2994584 1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034247-23-7

1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2994584
CAS No.: 2034247-23-7
M. Wt: 314.345
InChI Key: YOBOQVLRLISAEE-UHFFFAOYSA-N
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Description

1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is an organic compound featuring a multifaceted structure that bridges various functionalities like pyrrolidine, pyridazin-3-yl, and a pyridin-2(1H)-one core

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of 1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis.

    • Starting materials include 6-methylpyridazin-3-amine, pyrrolidine, and pyridin-2(1H)-one derivatives.

    • Key reactions may include nucleophilic substitution and acylation. Reaction conditions like temperature, solvents, and catalysts vary depending on the specific synthetic pathway.

  • Industrial Production Methods:

    • Industrial production might involve the optimization of these synthetic routes to ensure efficiency, yield, and cost-effectiveness.

    • This includes the use of automated synthesis systems and scaling up the reactions under controlled conditions to meet industrial demands.

Chemical Reactions Analysis

  • Types of Reactions:

    • 1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one undergoes oxidation, reduction, and substitution reactions.

    • It may also participate in cyclization and conjugation reactions due to its diverse functional groups.

  • Common Reagents and Conditions:

    • Oxidizing agents like potassium permanganate or chromium trioxide.

    • Reducing agents like lithium aluminum hydride or sodium borohydride.

    • Substitution reactions might involve alkyl halides or acyl chlorides under basic or acidic conditions.

  • Major Products:

    • Oxidation could yield hydroxylated or carboxylated derivatives.

    • Reduction could yield reduced nitrogen-containing heterocycles.

    • Substitution reactions might introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

  • In chemistry , this compound can serve as a building block for more complex molecules and act as a versatile intermediate in synthetic organic chemistry.

  • In biology , it can be used as a ligand for receptor studies or as a probe to investigate biological pathways involving nitrogen-containing heterocycles.

  • In medicine , it could potentially be explored for pharmacological activities due to its structural similarity to known bioactive compounds.

  • In industry , its derivatives could be useful in the development of novel materials or agrochemicals.

Mechanism of Action

  • The compound's mechanism of action often involves interactions with biological receptors or enzymes, owing to its unique structure.

  • It might act by binding to specific protein targets, influencing biological pathways and triggering a cascade of cellular responses.

  • The presence of nitrogen-containing heterocycles and carbonyl groups is critical to its interaction with molecular targets.

Comparison with Similar Compounds

  • Similar compounds include derivatives of pyrrolidine, pyridazin, and pyridin-2(1H)-one.

  • Compared to these analogs, 1-methyl-3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to the combined presence of these moieties, which may endow it with enhanced reactivity and potential biological activity.

  • Examples of similar compounds include 3-(pyridin-2-yl)-1H-pyridin-2-one derivatives and pyridazin-3-yl-substituted heterocycles, although they lack the specific combination of features seen in this compound.

Properties

IUPAC Name

1-methyl-3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-5-6-14(18-17-11)23-12-7-9-20(10-12)16(22)13-4-3-8-19(2)15(13)21/h3-6,8,12H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBOQVLRLISAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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